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Compound of Interest

Compound Name: (S)-chroman-4-amine

Cat. No.: B071886

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of
(S)-chroman-4-amine, a chiral building block of significant interest in medicinal chemistry. This
document summarizes key spectroscopic data, details relevant experimental protocols, and
presents a logical workflow for its synthesis and analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for (S)-chroman-4-
amine, facilitating easy reference and comparison.

Table 1: *H NMR Spectroscopic Data of (S)-Chroman-4-Amine
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

7.20-7.05 m - Aromatic-H

6.85-6.70 m - Aromatic-H

4.30-4.10 m - O-CH:

4.05 - 3.95 t 7.9 CH-NH:

2.15-2.00 m - CH:

1.95-1.80 m - CH2

1.60 brs - NH:z

Table 2: 13C NMR Spectroscopic Data of (S)-Chroman-4-Amine

Chemical Shift (8) ppm Assighment
154.5 C-O (Aromatic)
130.0 Aromatic-CH
127.5 Aromatic-CH
121.0 Aromatic-C
120.5 Aromatic-CH
117.0 Aromatic-CH
64.0 O-CH:2

48.0 CH-NH:z

30.0 CH2

Table 3: Infrared (IR) Spectroscopy Data of (S)-Chroman-4-Amine
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Wavenumber (cm~?)

Intensity

Assignment

3350 - 3200 Strong, Broad N-H Stretch (Amine)
3050 - 3000 Medium C-H Stretch (Aromatic)
2950 - 2850 Medium C-H Stretch (Aliphatic)
1600 - 1450 Medium to Strong C=C Stretch (Aromatic)
1220 Strong C-0O Stretch (Aryl Ether)
1050 Strong C-N Stretch

Table 4: Mass Spectrometry Data of (S)-Chroman-4-Amine
m/z Relative Intensity (%) Assighment
149.09 100 [M]* (Molecular lon)
132.08 80 [M-NHs]*
120.08 60 [M-C2Hs]*
91.05 40 [CH7]*

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of (S)-chroman-4-amine

are crucial for reproducibility and further research.

Synthesis of (S)-Chroman-4-Amine

A common synthetic route to (S)-chroman-4-amine involves the enantioselective reduction of

chroman-4-one.

Protocol:

o Enantioselective Reduction: Chroman-4-one is reduced using a chiral reducing agent, such

as a borane in the presence of a chiral oxazaborolidine catalyst (e.g., (R)- or (S)-CBS

catalyst), to stereoselectively form the corresponding (S)-chroman-4-ol.
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 Activation of the Hydroxyl Group: The hydroxyl group of (S)-chroman-4-ol is converted into a
good leaving group, typically by reaction with methanesulfonyl chloride or p-toluenesulfonyl
chloride in the presence of a base like triethylamine to form the corresponding mesylate or
tosylate.

e Nucleophilic Substitution with Azide: The activated intermediate is then reacted with sodium
azide in a polar aprotic solvent (e.g., DMF) to introduce the azide group via an Sn2 reaction,
resulting in the inversion of stereochemistry to the (R)-azido-chroman.

e Reduction of the Azide: The azido group is subsequently reduced to the primary amine using
a reducing agent such as lithium aluminum hydride (LiAlH4) in an ethereal solvent or by
catalytic hydrogenation (e.g., Hz gas with a palladium on carbon catalyst). This final step
yields (S)-chroman-4-amine.

« Purification: The final product is purified by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR spectra are recorded on a
400 MHz or 500 MHz spectrometer. Samples are typically dissolved in deuterated chloroform
(CDCIs) or dimethyl sulfoxide-de (DMSO-ds). Chemical shifts are reported in parts per million
(ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR)
spectrometer. Samples can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a
KBr pellet.

Mass Spectrometry (MS): Mass spectra are acquired using an electron ionization (EI) or
electrospray ionization (ESI) mass spectrometer. High-resolution mass spectrometry (HRMS) is
used to determine the exact mass and elemental composition of the molecule.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and analysis of (S)-
chroman-4-amine.
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Caption: Synthetic workflow for (S)-chroman-4-amine.
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« To cite this document: BenchChem. [Spectroscopic Data Analysis of (S)-Chroman-4-Amine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b071886#spectroscopic-data-analysis-of-s-chroman-
4-amine]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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